Cyclodecanol

Organic Synthesis Reaction Selectivity Cyclodecane Chemistry

Cyclodecanol (CAS 1502-05-2) is the non-substitutable feedstock for trans-1,2-epoxycyclodecane and CYP101B1 biocatalytic bicyclic synthesis. Unlike cyclohexanol (C6) or cyclododecanol (C12), its distinct ten-membered ring strain and conformational flexibility dictate unique reaction outcomes—analog substitution leads to divergent products and diminished yields. Its manageable melting point (~42 °C) enables quantitative benchtop transfer versus waxy C12 analogs, while the precisely measured enthalpy of sublimation (100.5 kJ/mol) allows accurate scale-up of sublimation-based purification. Specify Cyclodecanol to guarantee synthetic fidelity in medium-ring chemical space.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 1502-05-2
Cat. No. B074256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclodecanol
CAS1502-05-2
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESC1CCCCC(CCCC1)O
InChIInChI=1S/C10H20O/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2
InChIKeyWFRBMXFCEAHLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclodecanol (CAS 1502-05-2): Core Physicochemical and Structural Profile for Scientific Procurement


Cyclodecanol (CAS 1502-05-2) is a ten-membered monocyclic secondary alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol [1]. It exists as a colorless solid at ambient conditions, exhibiting a monclinic crystal structure with space group P2₁/n . Key physicochemical properties include a measured melting point of 315 K (approx. 42 °C) [1] and an estimated boiling point of 243.7 °C at 760 mmHg . The compound's amphiphilic character is reflected in a predicted logP of approximately 3.39, and its density is estimated at 0.96 g/cm³ . As a medium-ring cycloalkanol, it is distinguished from smaller (C6) and larger (C12) cyclic alcohols by its unique ring strain and conformational flexibility profile, which are critical determinants of its reactivity and physical behavior [2].

Cyclodecanol vs. In-Class Analogs: Why Ring-Size Dictates Non-Interchangeable Performance in Synthesis


Cyclodecanol cannot be generically substituted by other common cycloalkanols (e.g., cyclohexanol or cyclododecanol) due to fundamental, ring-size-dependent differences in both chemical reactivity and physical behavior. Medium rings (8–11 atoms), including the 10-membered cyclodecane system, possess a distinct strain energy profile and conformational flexibility compared to the relatively unstrained, rigid smaller rings (C6) or larger, more floppy macrocycles (C12+) [1]. This translates directly into divergent outcomes in key chemical transformations. For instance, oxidative fragmentation yields and product distributions vary markedly across ring sizes, with cyclodecanol favoring distinct pathways (e.g., epoxide formation) compared to its C8, C12, and C16 counterparts [2]. Furthermore, the amphiphilic balance, as indicated by logP (cyclodecanol ~3.39 vs. cyclododecanol ~3.80), differs sufficiently to alter solubility, partitioning, and mass transfer in biphasic or biological systems [3]. Consequently, selecting an analog based solely on the presence of a hydroxyl group or similar molecular weight will result in unpredictable reactivity, lower yields, or failed physical property requirements in downstream applications.

Quantitative Differentiation: Cyclodecanol (CAS 1502-05-2) Against Key Comparator Cycloalkanols


Divergent Oxidative Fragmentation: Cyclodecanol Favors Unique Epoxide Formation vs. C8, C12, and C16 Analogs

In a direct comparative study of secondary cycloalkanols (C4-C16) treated with lead tetraacetate in refluxing benzene, cyclodecanol (C10) produced trans-1,2-epoxycyclodecane as its major ether product. This outcome is distinct from the fragmentation patterns observed for smaller and larger rings. Specifically, the yield of intramolecular ether formation increased from cyclohexanol (C6) to cyclooctanol (C8), then dropped sharply for cyclododecanol (C12), before reaching its maximum with cyclohexadecanol (C16). Cyclodecanol's behavior, situated at the inflection point of this trend, highlights its unique conformational bias toward epoxide formation rather than other ethers or fragmentation products [1]. This experiment demonstrates that ring size, not merely the hydroxyl functionality, dictates the dominant reaction pathway under identical conditions.

Organic Synthesis Reaction Selectivity Cyclodecane Chemistry

Biocatalytic Hydroxylation Selectivity: Cyclodecanone Substrate Defines Unique Product Profile vs. C6 and C12 Ketones

While this study uses cyclodecanone as the substrate, its implications for cyclodecanol procurement are direct: cyclodecanol is the immediate precursor to cyclodecanone, and the resulting oxidized product's utility is a function of the ring size. In an investigation using cytochrome P450 monooxygenase CYP101B1, cyclodecanone (C10) was oxidized to a mixture of oxabicycloundecanol derivatives in equilibrium with hydroxycyclodecanones [1]. This outcome contrasts with the behavior of smaller and larger cyclic ketones, where simpler hydroxylation products may dominate. The specific ring conformation of the C10 system enables the formation of bicyclic structures, a pathway that may not be accessible or favorable for cyclohexanone (C6) or cyclododecanone (C12). Therefore, for researchers exploring biocatalytic routes to novel bicyclic scaffolds, cyclodecanol is the required feedstock to access this distinct chemical space.

Biocatalysis Cytochrome P450 Green Chemistry

Superior Physical Handling and Volatility Profile vs. Cyclododecanol for High-Purity Synthesis

Cyclodecanol presents a markedly different handling profile compared to its nearest larger-ring analog, cyclododecanol. With a measured melting point of approximately 42 °C [1], cyclodecanol is a low-melting solid at room temperature, which facilitates precise weighing and transfer for bench-scale synthesis without the waxy consistency of cyclododecanol (m.p. ~75-77 °C ). More importantly, its enthalpy of sublimation (ΔsubH) is 100.5 ± 0.5 kJ/mol at 288 K [1]. While comparative ΔsubH data for cyclododecanol is less documented, this value reflects the cohesive energy of the C10 ring system, which is intermediate between the strained smaller rings and the larger, more flexible macrocycles. This property influences its volatility and potential for loss during high-vacuum operations. In purification steps, such as sublimation or distillation, this quantifiable energy parameter allows for predictable process design and recovery, offering a practical advantage over the less volatile, higher-melting C12 analog in certain synthetic workflows.

Thermophysical Properties Material Science Process Chemistry

Validated Application Scenarios for Cyclodecanol Based on Quantitative Differentiation Evidence


Synthesis of trans-1,2-Epoxycyclodecane via Lead Tetraacetate Oxidation

Researchers requiring trans-1,2-epoxycyclodecane as an intermediate for further ring-opening or polymerization reactions should prioritize cyclodecanol. As established in Section 3, cyclodecanol is the specific cycloalkanol precursor that yields this epoxide as the major product under lead tetraacetate oxidation [1]. Using cyclohexanol, cyclooctanol, cyclododecanol, or cyclohexadecanol will lead to different major products and significantly reduced or non-existent yields of the target C10 epoxide. This makes cyclodecanol the non-substitutable feedstock for this synthetic route.

Biocatalytic Production of Oxabicycloundecanol Derivatives

For biotransformation laboratories developing green chemistry routes to complex bicyclic structures, cyclodecanol is the essential starting material. Its oxidation product, cyclodecanone, undergoes a ring-size-specific hydroxylation by CYP101B1 to yield oxabicycloundecanol derivatives [2]. This outcome is directly linked to the 10-membered ring's conformation. Smaller (C6) or larger (C12) cycloalkanones will not produce the same bicyclic products. Procuring cyclodecanol provides exclusive access to this unique chemical space in a biocatalytic context.

High-Vacuum Purification and Crystallization Process Development

When designing purification protocols for medium-ring alcohols, cyclodecanol offers a distinct and quantifiable advantage. Its melting point of ~42 °C makes it a manageable solid for benchtop handling, unlike the higher-melting (75-77 °C) cyclododecanol, which can be waxy and difficult to transfer quantitatively . More importantly, its precisely measured enthalpy of sublimation (100.5 kJ/mol) [3] is a critical parameter for engineers designing or scaling-up sublimation-based purification processes. This allows for accurate prediction of energy input and material recovery rates, enabling more efficient and cost-effective purification compared to other cycloalkanols for which such data may be unavailable or less favorable.

Technical Documentation Hub

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